molecular formula C8H16ClNO3 B2985441 2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride CAS No. 2470436-66-7

2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride

Cat. No.: B2985441
CAS No.: 2470436-66-7
M. Wt: 209.67
InChI Key: WHCRENMBXLYOBV-UHFFFAOYSA-N
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Description

2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a dimethyl group at the 6-position of the morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride typically involves the reaction of 6,6-dimethylmorpholine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can optimize the production process. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted morpholine derivatives.

Scientific Research Applications

2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound of 2-(6,6-Dimethylmorpholin-3-yl)acetic acid;hydrochloride, morpholine is a simple heterocyclic amine with a wide range of applications.

    6-Methylmorpholine: A derivative of morpholine with a single methyl group, used in various chemical syntheses.

    3-Morpholinopropionic acid: Another morpholine derivative with different substituents, used in biochemical research.

Uniqueness

This compound is unique due to the presence of two methyl groups at the 6-position of the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-(6,6-dimethylmorpholin-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-6(4-12-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCRENMBXLYOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)CC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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